molecular formula C7H4BrN3O2 B12634763 3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one

3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one

Cat. No.: B12634763
M. Wt: 242.03 g/mol
InChI Key: MFMSLDODPQIWGU-UHFFFAOYSA-N
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Description

3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one is a heterocyclic compound that features a brominated pyridine ring fused with an oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to yield the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form more complex heterocyclic structures through cyclization.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products depend on the type of reaction. For example, substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-thione
  • 3-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-5-one

Uniqueness

3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one is unique due to its specific combination of a brominated pyridine ring and an oxadiazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-4(2-9-3-5)6-10-7(12)13-11-6/h1-3H,(H,10,11,12)

InChI Key

MFMSLDODPQIWGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C2=NOC(=O)N2

Origin of Product

United States

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